molecular formula C12H15N3O B2990274 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2175978-91-1

2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2990274
CAS No.: 2175978-91-1
M. Wt: 217.272
InChI Key: PJIMMVAYICUZFA-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

Pyridine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects . The interactions of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine with enzymes, proteins, and other biomolecules would need to be investigated in future studies.

Cellular Effects

Pyridine derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving alkylation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods have been explored to enhance the efficiency and scalability of the production process . These methods often employ catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)pyridine: Shares the cyclobutylmethoxy group but lacks the imidazo ring.

    3-Methylimidazo[4,5-b]pyridine: Contains the imidazo-pyridine core but lacks the cyclobutylmethoxy group.

Uniqueness

2-(Cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cyclobutylmethoxy group and the fused imidazo-pyridine ring system enhances its potential for diverse applications .

Properties

IUPAC Name

2-(cyclobutylmethoxy)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-11-10(6-3-7-13-11)14-12(15)16-8-9-4-2-5-9/h3,6-7,9H,2,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIMMVAYICUZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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